(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
(S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl group, and a thioxoimidazolidinone core
Properties
CAS No. |
66629-71-8 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5S)-3-phenyl-5-(phenylmethoxymethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c20-16-15(12-21-11-13-7-3-1-4-8-13)18-17(22)19(16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,22)/t15-/m0/s1 |
InChI Key |
SCJLOJDIFNWJKI-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide to form the thioxoimidazolidinone ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of (S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one has garnered attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by comprehensive data and case studies.
Cancer Treatment
One of the primary applications of this compound is in cancer therapy. Research indicates that it can facilitate the degradation of specific oncoproteins, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Study: Prostate Cancer
A study demonstrated that this compound could be effective against prostate cancer by targeting androgen receptor signaling pathways. The compound was shown to enhance the efficacy of existing anti-cancer agents, such as docetaxel, when used in combination therapies .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. Its ability to modulate oxidative stress responses could make it a candidate for treating neurodegenerative diseases.
Case Study: Neurodegenerative Disorders
In vitro studies have indicated that this compound can reduce neuronal cell death induced by excitotoxicity. This effect is attributed to its antioxidant properties and its role in modulating NMDA receptor activity .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. By inhibiting pro-inflammatory cytokines, it shows promise for managing conditions such as rheumatoid arthritis.
Case Study: Inflammation Models
In experimental models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in therapeutic strategies for inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cancer Treatment | Reduces tumor growth; enhances apoptosis | |
| Neuroprotection | Decreases neuronal cell death | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Table 2: Case Studies Overview
| Disease Type | Study Design | Key Findings |
|---|---|---|
| Prostate Cancer | Combination therapy trials | Enhanced efficacy with docetaxel |
| Neurodegenerative | In vitro models | Reduced excitotoxicity |
| Chronic Inflammation | Animal models | Decreased TNF-alpha and IL-6 levels |
Mechanism of Action
The mechanism of action of (S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane
- (S)-Methyl 3-(1-benzyl-1H-imidazol-4-yl)-2-(6-benzyloxy-5-methoxy-1H-indole-2-carboxamido)propanoate
Uniqueness
(S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone core, which imparts distinct chemical and biological properties
Biological Activity
The compound (5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidinone family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation :
CN1[C@H](N[C@@H](Cc2ccccc2)C1=O)c3ccc(C)o3 - InChI Key :
IQIMPHPFMHVWBZ-ZFWWWQNUSA-N
This compound features a unique imidazolidinone core with a benzyloxy methyl group, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that imidazolidinones possess antimicrobial properties. A study focusing on structurally similar compounds found that certain derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Imidazolidinones are also being investigated for their potential anticancer effects. One study reported that compounds with similar structural motifs inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines. The proposed mechanism includes modulation of apoptotic pathways and inhibition of oncogenic signaling cascades.
Case Studies
- Case Study 1 : A clinical trial evaluated the efficacy of a related imidazolidinone compound in patients with prostate cancer. Results indicated a statistically significant reduction in tumor size after treatment, suggesting potential for further development in oncology applications.
- Case Study 2 : Another study investigated the use of imidazolidinone derivatives in combination therapy for breast cancer. The findings showed enhanced efficacy when combined with standard chemotherapeutics, indicating a synergistic effect.
Data Table: Summary of Biological Activities
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Cell Signaling Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Protein Interactions : It has been suggested that this compound can modulate protein interactions critical for cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
